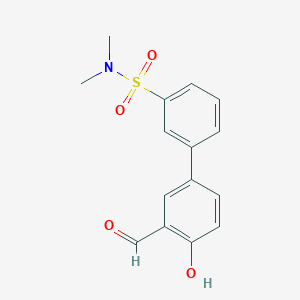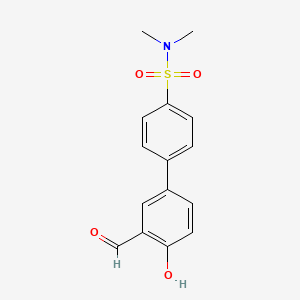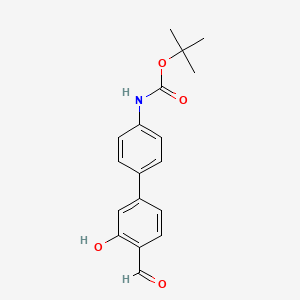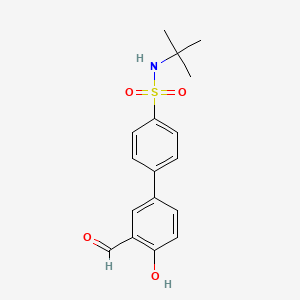![molecular formula C17H17NO4S B6379166 2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261987-80-7](/img/structure/B6379166.png)
2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (also known as 2F-5P-Phenol) is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in organic solvents like ethanol, methanol, and acetonitrile. 2F-5P-Phenol has been used in a variety of experiments, including those involving enzymatic reactions, protein-protein interactions, and signal transduction.
Scientific Research Applications
2F-5P-Phenol is used in a variety of scientific research applications, including those involving enzymatic reactions, protein-protein interactions, and signal transduction. It has been used to study the effects of inhibitors on the activity of enzymes, to study the binding of proteins to other molecules, and to study the effects of ligands on signal transduction pathways.
Mechanism of Action
2F-5P-Phenol acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. It also binds to ligands, blocking their ability to interact with receptors and modulate signal transduction pathways.
Biochemical and Physiological Effects
2F-5P-Phenol has been used to study the effects of inhibitors on enzyme activity, protein-protein interactions, and signal transduction pathways. Inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as changes in metabolic pathways, changes in cell signaling pathways, and changes in gene expression.
Advantages and Limitations for Lab Experiments
2F-5P-Phenol has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify, and it can be used in a variety of experiments. However, it is important to note that it is not suitable for use in vivo experiments, as it is toxic and can cause adverse effects.
Future Directions
2F-5P-Phenol has a wide range of potential applications in scientific research. It could be used to study the effects of inhibitors on enzyme activity, to study the binding of proteins to other molecules, and to study the effects of ligands on signal transduction pathways. Additionally, it could be used to study the effects of inhibitors on metabolic pathways, cell signaling pathways, and gene expression. Finally, it could be used in drug design, as it has the potential to be used as a lead compound for the development of novel drugs.
Synthesis Methods
2F-5P-Phenol is synthesized through a multi-step process involving the reaction of pyrrolidine-2-sulfonyl chloride with 2-formyl-5-phenylphenol in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a 95% pure product. The product can then be further purified using column chromatography.
properties
IUPAC Name |
2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-7-6-14(11-17(15)20)13-4-3-5-16(10-13)23(21,22)18-8-1-2-9-18/h3-7,10-12,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBXVPUOFRVVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685387 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261987-80-7 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)





![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)

![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)

![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)

